molecular formula C7H7BrClF3N2 B6157055 [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 1001395-26-1

[3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No. B6157055
CAS RN: 1001395-26-1
M. Wt: 291.5
InChI Key:
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Description

[3-Bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride (BTFH) is a chemical compound that has been studied extensively for its diverse applications in scientific research. This compound has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. BTFH has proven to be a valuable tool in the development of novel compounds, as well as being used to study the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

[3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride has been used as a reagent in the synthesis of various compounds, including heterocycles, carboxylic acids, and amines. In biochemistry, [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride has been used as a reagent in the synthesis of various compounds, including peptides, nucleotides, and lipids. In pharmacology, [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride has been used as a reagent in the synthesis of various compounds, including drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride is not well understood. However, it is believed that [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride acts as an alkylating agent, as it has been shown to react with nucleophiles such as amines and sulfides. This reaction results in the formation of a covalent bond between the [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride molecule and the nucleophile. This covalent bond is then broken, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
[3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride can inhibit the activity of various enzymes, including cytochrome P450, which is involved in drug metabolism. In vivo studies have shown that [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride can inhibit the activity of a number of enzymes, including cytochrome P450, as well as inhibiting the activity of various hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

[3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride has several advantages for use in laboratory experiments. First, [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride is relatively inexpensive and easy to obtain. Second, [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride is a relatively stable compound, making it suitable for long-term storage. Third, [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, there are some limitations to using [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride in laboratory experiments. First, [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride is a relatively toxic compound, and should be handled with care. Second, [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride is a relatively reactive compound, and should be used with caution.

Future Directions

There are a number of potential future directions for [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride research. First, further research into the mechanism of action of [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride could lead to a better understanding of its biochemical and physiological effects. Second, further research into the synthesis of [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride could lead to the development of more efficient and cost-effective methods. Third, further research into the applications of [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride could lead to the development of new drugs and other pharmaceuticals. Fourth, further research into the toxicity of [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride could lead to the development of safer methods of handling and using the compound. Finally, further research into the environmental impact of [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride could lead to the development of more sustainable methods of production and use.

Synthesis Methods

[3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride can be synthesized in a variety of ways, including the condensation of 3-bromo-5-(trifluoromethyl)phenylhydrazine and hydrochloric acid, the reaction of 3-bromo-5-(trifluoromethyl)phenylhydrazine with sodium hydroxide, and the reaction of 3-bromo-5-(trifluoromethyl)phenylhydrazine with sulfuric acid. The most common method involves the condensation of 3-bromo-5-(trifluoromethyl)phenylhydrazine and hydrochloric acid. This reaction yields [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride involves the reaction of 3-bromo-5-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "3-bromo-5-(trifluoromethyl)aniline", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 3-bromo-5-(trifluoromethyl)aniline (1.0 g, 4.2 mmol) in ethanol (10 mL), hydrazine hydrate (0.5 mL, 10.5 mmol) and hydrochloric acid (0.5 mL, 6.0 mmol) are added.", "The reaction mixture is stirred at room temperature for 12 hours.", "The resulting precipitate is filtered and washed with ethanol.", "The product is dried under vacuum to yield [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride as a white solid (1.2 g, 90% yield)." ] }

CAS RN

1001395-26-1

Product Name

[3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.5

Purity

95

Origin of Product

United States

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